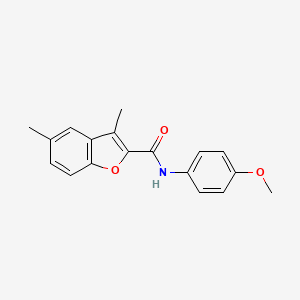

N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Beschreibung

N-(4-Methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with methyl groups at positions 3 and 4. The carboxamide moiety at position 2 is linked to a 4-methoxyphenyl group. Benzofuran carboxamides are frequently explored for their bioactivity, including anticancer and antioxidant properties, as seen in related compounds .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-11-4-9-16-15(10-11)12(2)17(22-16)18(20)19-13-5-7-14(21-3)8-6-13/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAKPCGNAYKAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 4-methoxyaniline, under suitable conditions. This reaction often requires the use of coupling agents like EDCI or DCC to facilitate the formation of the amide bond.

Substitution Reactions:

Industrial Production Methods

Industrial production of N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. For instance, benzofuran derivatives have shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. One study demonstrated that a related compound effectively suppressed the migration and invasion of hepatocellular carcinoma (HCC) cells by modulating epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin . This suggests that N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide may possess similar properties worth exploring further.

1.2 Anti-inflammatory Effects

Benzofuran derivatives are also known for their anti-inflammatory activities. Research indicates that these compounds can inhibit inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases . The specific mechanisms through which N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide exerts its effects remain to be fully elucidated but may involve modulation of NF-kB signaling pathways.

Synthesis and Structural Insights

The synthesis of N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be achieved through various chemical reactions involving benzofuran derivatives. A notable method includes a one-pot reaction that yields high purity and yield under optimized conditions . The structural characteristics of the compound contribute to its biological activity, particularly the methoxy and dimethyl groups that enhance solubility and bioavailability.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| One-pot reaction | 83% | Dry ethanol |

Case Studies

3.1 Hepatocellular Carcinoma (HCC)

In a recent investigation focusing on HCC, compounds similar to N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide were shown to inhibit cell motility and invasion significantly. The study utilized various assays to demonstrate the compound's ability to downregulate integrin α7 and its downstream signaling pathways, leading to reduced metastatic potential in cancer cells with mutated p53 genes .

3.2 Other Biological Activities

Benzofuran derivatives have been studied for their diverse biological activities beyond anticancer effects. These include antimicrobial and antiviral properties, which are attributed to their ability to interfere with cellular processes in pathogens . The exploration of N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in these contexts is warranted.

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and its analogs:

*Molecular formula inferred from structural analysis.

Key Findings from Analog Studies

Thiazole Derivative (): Exhibits potent cytotoxicity against lymphoma cells (50 µM) without affecting non-cancerous cells. Mechanism involves modulation of lipid peroxidation and superoxide radical levels, suggesting redox-targeted activity . The thiazole substituent may enhance selectivity and bioavailability compared to the target compound’s methoxyphenyl group.

No explicit pharmacological data, but oxadiazoles are known for diverse bioactivity (e.g., kinase inhibition) .

Fluorophenyl Derivative (): The 4-fluorophenyl group and dimethylaminopropyl chain may enhance lipophilicity and CNS penetration. Pharmacopeial documentation underscores regulatory considerations, such as dissolution testing specifications .

Implications of Substituent Variations

- Methoxyphenyl vs. Thiazolyl : The thiazole derivative’s superior cytotoxicity may stem from its heterocyclic substituent, which could facilitate hydrogen bonding with cellular targets. In contrast, the methoxyphenyl group in the target compound may prioritize passive diffusion due to its aromatic and methoxy properties.

- Oxadiazole vs. Methoxyphenyl : The oxadiazole’s nitrogen-rich structure might confer stronger binding affinity to enzymatic pockets, whereas the methoxyphenyl group could enhance π-π interactions with aromatic residues in proteins.

- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity and small atomic radius in the fluorophenyl derivative may optimize pharmacokinetics (e.g., metabolic resistance) compared to the bulkier methoxy group.

Biologische Aktivität

N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by data tables and recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. The antioxidant potential of N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been evaluated using various assays.

Key Findings:

- DPPH Radical Scavenging: The compound exhibited significant DPPH radical scavenging activity, surpassing that of ascorbic acid by approximately 1.4 times in certain derivatives .

- Comparison with Other Compounds: In studies comparing various benzofuran derivatives, those with methoxy substitutions showed enhanced antioxidant properties .

Anticancer Activity

The anticancer properties of N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide were assessed against several cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Discussion:

The compound demonstrated notable cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells, indicating potential selectivity in targeting specific cancer types. The introduction of methyl and methoxy groups on the benzofuran ring has been linked to increased antiproliferative activity .

Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties. The biological activity of N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide was investigated against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Analysis:

The compound exhibited moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli. Its effectiveness against Mycobacterium tuberculosis suggests potential for further development as an antitubercular agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.